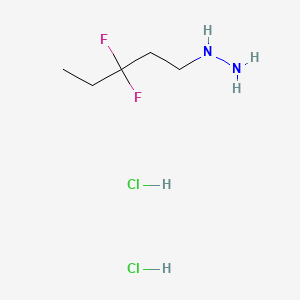

(3,3-Difluoropentyl)hydrazine dihydrochloride

Descripción

(3,3-Difluoropentyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C5H13ClF2N2 and a molecular weight of 174.62 g/mol . This compound is of interest due to its unique chemical structure, which includes two fluorine atoms attached to a pentyl chain and a hydrazine group. It is commonly used in pharmaceutical testing and research .

Propiedades

Fórmula molecular |

C5H14Cl2F2N2 |

|---|---|

Peso molecular |

211.08 g/mol |

Nombre IUPAC |

3,3-difluoropentylhydrazine;dihydrochloride |

InChI |

InChI=1S/C5H12F2N2.2ClH/c1-2-5(6,7)3-4-9-8;;/h9H,2-4,8H2,1H3;2*1H |

Clave InChI |

RUHKEPNIPWOBCQ-UHFFFAOYSA-N |

SMILES canónico |

CCC(CCNN)(F)F.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of (3,3-Difluoropentyl)hydrazine dihydrochloride involves several steps. One common synthetic route includes the reaction of 3,3-difluoropentylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the reaction and then purifying the product through crystallization or other separation techniques .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity. The use of high-quality reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

(3,3-Difluoropentyl)hydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where the hydrazine group or fluorine atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoropentyl ketones, while reduction could produce difluoropentylamines .

Aplicaciones Científicas De Investigación

(3,3-Difluoropentyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of (3,3-Difluoropentyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparación Con Compuestos Similares

(3,3-Difluoropentyl)hydrazine dihydrochloride can be compared with other fluorinated hydrazines and pentyl derivatives:

(3,3-Difluoropentyl)amine: Similar in structure but lacks the hydrazine group, making it less reactive in certain biochemical applications.

(3,3-Difluoropentyl)hydrazine: The non-dihydrochloride form, which may have different solubility and stability properties.

(3,3-Difluoropropyl)hydrazine: A shorter chain analog that may exhibit different reactivity and biological activity due to the shorter carbon chain.

The uniqueness of (3,3-Difluoropentyl)hydrazine dihydrochloride lies in its combination of fluorine atoms and hydrazine group, which confer specific chemical and biological properties that are valuable in research and industrial applications .

Actividad Biológica

(3,3-Difluoropentyl)hydrazine dihydrochloride is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Overview of the Compound

- Molecular Formula : C5H13ClF2N2

- Molecular Weight : 174.62 g/mol

- CAS Number : 2680530-49-6

The synthesis of (3,3-difluoropentyl)hydrazine dihydrochloride typically involves the reaction of 3,3-difluoropentyl bromide with hydrazine hydrate under reflux conditions, followed by purification and conversion to its dihydrochloride salt form using hydrochloric acid.

The biological activity of (3,3-difluoropentyl)hydrazine dihydrochloride is primarily attributed to its ability to interact with specific biomolecules. The hydrazine moiety can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to various biological effects. The presence of fluorine atoms enhances the compound's stability and reactivity, making it a valuable tool in both chemical and biological research.

Biological Activities

Research indicates that (3,3-difluoropentyl)hydrazine dihydrochloride may exhibit several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

- Neuroprotective Effects : Some investigations have indicated potential neuroprotective properties, possibly through the inhibition of oxidative stress pathways and inflammation in neuronal cells.

- Antimicrobial Properties : There is emerging evidence that (3,3-difluoropentyl)hydrazine dihydrochloride may possess antimicrobial activity against specific bacterial strains.

Case Studies

-

Antitumor Efficacy in Cell Lines :

A study evaluated the cytotoxic effects of (3,3-difluoropentyl)hydrazine dihydrochloride on various cancer cell lines, including breast and lung cancer cells. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. -

Neuroprotection in Animal Models :

In a rodent model of neurodegeneration induced by oxidative stress, administration of (3,3-difluoropentyl)hydrazine dihydrochloride resulted in reduced neuronal death and improved behavioral outcomes. Histological analysis showed decreased markers of inflammation and oxidative damage in treated animals. -

Antimicrobial Activity Assessment :

A series of experiments assessed the antimicrobial efficacy of (3,3-difluoropentyl)hydrazine dihydrochloride against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

Comparative Analysis

To understand the uniqueness and potential advantages of (3,3-difluoropentyl)hydrazine dihydrochloride over similar compounds, a comparison with related hydrazines was conducted:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3,3-Difluoropropyl)hydrazine dihydrochloride | Shorter carbon chain; similar reactivity | Moderate cytotoxicity |

| (3,3-Difluorobutyl)hydrazine dihydrochloride | Intermediate carbon chain; similar properties | Lower neuroprotective effects |

| (3,3-Difluorohexyl)hydrazine dihydrochloride | Longer carbon chain; different reactivity | Enhanced solubility but less potency |

This table highlights how variations in carbon chain length and functional groups can influence the biological activity and pharmacological potential of hydrazines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.